1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol is an organic compound that belongs to the class of fluorinated compounds. It is characterized by the presence of trifluoromethyl groups attached to both the benzyl and propanol moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with 1,1,1-trifluoroacetone under basic conditions. The reaction typically proceeds through nucleophilic addition followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A similar compound with a trifluoromethyl group attached to the second carbon of propanol.
1,1,1-Trifluoropropane-2-ol: Another related compound with a trifluoromethyl group on the second carbon of propane.
Uniqueness
1,1,1-Trifluoro-3-((3-(trifluoromethyl)benzyl)amino)propan-2-ol is unique due to the presence of both trifluoromethyl groups and an amino group attached to the benzyl moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,1,1-trifluoro-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6NO/c12-10(13,14)8-3-1-2-7(4-8)5-18-6-9(19)11(15,16)17/h1-4,9,18-19H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKSEDWUCQTKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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